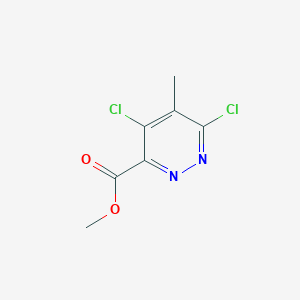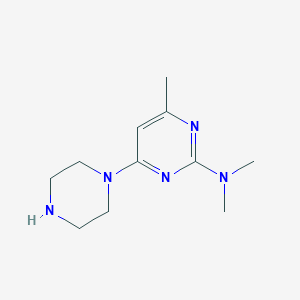![molecular formula C8H9BN2O2 B15278741 (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is a boronic acid derivative that features a benzimidazole ring substituted with a methyl group at the 2-position and a boronic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions to form the benzimidazole ring . The boronic acid group can then be introduced via a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid would likely involve scalable versions of the synthetic routes mentioned above. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the optimization of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid has several scientific research applications:
Biology: Potential use in the development of enzyme inhibitors due to the boronic acid group’s ability to form reversible covalent bonds with active site residues.
Mechanism of Action
The mechanism of action of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid involves its ability to interact with biological targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. The benzimidazole ring can also interact with various molecular targets through hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-boronic acid: Similar in structure but features an indazole ring instead of a benzimidazole ring.
Benzimidazole derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but lack the boronic acid group.
Uniqueness
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is unique due to the presence of both a boronic acid group and a methyl-substituted benzimidazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9BN2O2 |
|---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4,12-13H,1H3,(H,10,11) |
InChI Key |
FZIFUKQWKWRSER-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(N2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


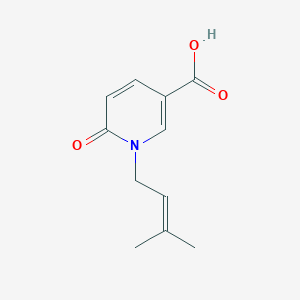
amine](/img/structure/B15278673.png)
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
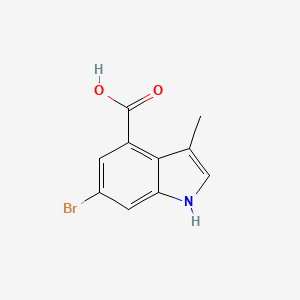
![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)

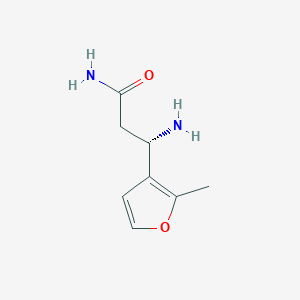
![Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate](/img/structure/B15278699.png)
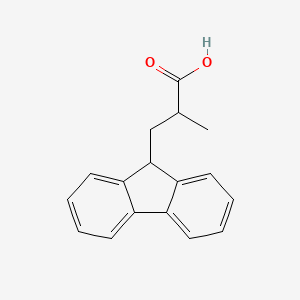
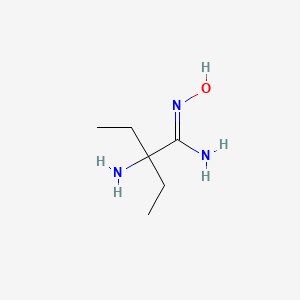
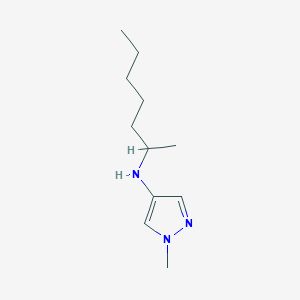
![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)
